2-(4-chlorophenoxy)-N-[2-(2,4-dioxo-1,3-oxazolidin-3-yl)-1-phenylethyl]acetamide

Lipophilicity Halogen bonding Drug design

2-(4-Chlorophenoxy)-N-[2-(2,4-dioxo-1,3-oxazolidin-3-yl)-1-phenylethyl]acetamide (CAS 1904185-95-0) is a synthetic small molecule belonging to the 2,4-dioxo-1,3-oxazolidine class of heterocyclic compounds. It is characterized by a 4-chlorophenoxyacetyl side chain linked to a central phenylethylamine scaffold that bears a 1,3-oxazolidine-2,4-dione ring at the terminal nitrogen.

Molecular Formula C19H17ClN2O5
Molecular Weight 388.8
CAS No. 1904185-95-0
Cat. No. B2574232
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(4-chlorophenoxy)-N-[2-(2,4-dioxo-1,3-oxazolidin-3-yl)-1-phenylethyl]acetamide
CAS1904185-95-0
Molecular FormulaC19H17ClN2O5
Molecular Weight388.8
Structural Identifiers
SMILESC1C(=O)N(C(=O)O1)CC(C2=CC=CC=C2)NC(=O)COC3=CC=C(C=C3)Cl
InChIInChI=1S/C19H17ClN2O5/c20-14-6-8-15(9-7-14)26-11-17(23)21-16(13-4-2-1-3-5-13)10-22-18(24)12-27-19(22)25/h1-9,16H,10-12H2,(H,21,23)
InChIKeyFZDSAUUNLWRPER-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-(4-Chlorophenoxy)-N-[2-(2,4-dioxo-1,3-oxazolidin-3-yl)-1-phenylethyl]acetamide (CAS 1904185-95-0): Chemical Class & Baseline Characteristics for Scientific Procurement


2-(4-Chlorophenoxy)-N-[2-(2,4-dioxo-1,3-oxazolidin-3-yl)-1-phenylethyl]acetamide (CAS 1904185-95-0) is a synthetic small molecule belonging to the 2,4-dioxo-1,3-oxazolidine class of heterocyclic compounds [1]. It is characterized by a 4-chlorophenoxyacetyl side chain linked to a central phenylethylamine scaffold that bears a 1,3-oxazolidine-2,4-dione ring at the terminal nitrogen [2]. The compound has a molecular weight of 388.8 g/mol, a computed XLogP3-AA of 2.9, and one hydrogen bond donor with five hydrogen bond acceptors, indicating moderate lipophilicity and a limited capacity for hydrogen bonding [2]. This compound is primarily utilized in early-stage drug discovery and chemical biology as a probe or lead candidate within focused libraries targeting enzyme inhibition [3].

Why Generic Substitution Fails for 2-(4-Chlorophenoxy)-N-[2-(2,4-dioxo-1,3-oxazolidin-3-yl)-1-phenylethyl]acetamide: Critical Structure–Activity Relationships


Generic substitution within the 2,4-dioxo-1,3-oxazolidine chemical space is unreliable because even minor modifications to the N-acyl substituent on the phenylethylamine scaffold can profoundly alter target engagement, binding kinetics, and selectivity profiles [1]. The 2,4-dioxo-1,3-oxazolidine ring itself acts as a zinc-binding chemotype in carbonic anhydrase II (CA II), but its affinity and selectivity are exquisitely sensitive to the nature of the exocyclic substituent [2]. The 4-chlorophenoxyacetyl group of the target compound introduces a specific halogen-bonding donor/acceptor geometry and a lipophilic surface that cannot be replicated by simple alkyl, aryl, or unsubstituted phenoxy analogs. Empirically, related oxazolidinedione derivatives have shown that swapping the 4-chlorophenoxy motif for a fluorophenoxy, methoxy, or unsubstituted phenyl group results in significant shifts in IC50 values in enzyme and cellular assays . Consequently, procurement decisions must be based on the precise substitution pattern, as ostensibly similar in-class compounds cannot be interchanged without risking loss of the desired biological phenotype.

Quantitative Differentiation Evidence for 2-(4-Chlorophenoxy)-N-[2-(2,4-dioxo-1,3-oxazolidin-3-yl)-1-phenylethyl]acetamide Against Closest Analogs


Comparative Physicochemical Profile Against 2-Fluorophenoxy Analog (CAS 1904125-24-1) for Lipophilicity-Driven Binding Optimization

The target compound (4-Cl) exhibits a computed XLogP3-AA of 2.9, compared to an estimated XLogP3-AA of approximately 2.1–2.4 for the direct 2-fluorophenoxy analog (CAS 1904125-24-1) [1] . This difference of 0.5–0.8 log units indicates a measurably higher lipophilicity, which can enhance passive membrane permeability and hydrophobic protein binding interactions. In fragment-based screening of 2,4-oxazolidinediones against carbonic anhydrase II, lipophilic substituents have been shown to modulate binding affinity by up to 10-fold [2].

Lipophilicity Halogen bonding Drug design

Halogen Bond Donor Capacity: 4-Chlorophenoxy vs. Cyclopentylsulfanyl Analog in Enzyme Inhibition Context

The 4-chlorophenyl ring of the target compound presents a chlorine atom capable of forming halogen bonds with backbone carbonyl oxygens or side-chain residues in enzyme active sites, an interaction absent in non-halogenated analogs such as the cyclopentylsulfanyl derivative (CAS 2034546-38-6) [1] . In the 2,4-oxazolidinedione fragment series co-crystallized with human CA II (PDB 5TY8), the unsubstituted oxazolidinedione ring engages the catalytic zinc via the acidic ring nitrogen (Kd ≈ 1–10 µM range), while the exocyclic substituent dictates selectivity over off-target isoforms [2]. Introducing a 4-chlorophenoxy group provides a halogen bond donor site that can contribute an estimated −0.5 to −1.0 kcal/mol to the free energy of binding, based on halogen bond geometries observed in the Protein Data Bank [3].

Halogen bonding Structure-based design CA II inhibition

Molecular Weight and Rotatable Bond Count Comparison: Synthetic Tractability and Permeability Trade-offs Against Diphenylacetamide Analog

The target compound (MW 388.8 g/mol, 7 rotatable bonds) is measurably smaller and less flexible than the diphenylacetamide analog (CAS 2034564-41-3, MW ~414.5 g/mol, 8 rotatable bonds) [1] . This 25.7 g/mol reduction in molecular weight and one fewer rotatable bond place the target compound closer to lead-like chemical space (MW < 400), which correlates with improved ligand efficiency and permeability in drug discovery [2]. In a fragment-based screen, 2,4-oxazolidinedione fragments with MW < 300 showed high ligand efficiencies (LE ≈ 0.3–0.5 kcal/mol per heavy atom) [3].

Physicochemical properties Lead-likeness Permeability

Optimal Research and Industrial Application Scenarios for 2-(4-Chlorophenoxy)-N-[2-(2,4-dioxo-1,3-oxazolidin-3-yl)-1-phenylethyl]acetamide (CAS 1904185-95-0)


Fragment-Based and Structure-Guided Drug Design Targeting Zinc Metalloenzymes

The 2,4-dioxo-1,3-oxazolidine core is a validated zinc-binding fragment chemotype with demonstrated binding to carbonic anhydrase II (Kd in low micromolar range) [1]. The 4-chlorophenoxyacetyl extension of the target compound introduces a halogen bond-capable substituent that can be exploited for isoform selectivity optimization. This compound is suitable for crystallographic fragment elaboration campaigns where the 4-chlorophenyl ring is positioned in a hydrophobic subpocket or halogen bond acceptor site, enabling rapid SAR exploration around the phenethyl linker [1] [2].

ATF4 Pathway Inhibitor Screening and Lead Discovery

The 4-chlorophenoxy motif appears in multiple patent compounds targeting the ATF4 pathway (e.g., WO2017212425A1) [3]. While direct data for CAS 1904185-95-0 in ATF4 inhibition is not publicly available, the structural similarity to the disclosed chemotypes suggests it is a candidate for screening in integrated stress response assays. The compound should be evaluated in cell-based ATF4 reporter assays against the 2-fluorophenoxy and unsubstituted phenoxy controls to quantify the contribution of the chlorine substituent to cellular potency [3].

Physicochemical Property Benchmarking in Lead Optimization Programs

With a molecular weight of 388.8 g/mol, XLogP3-AA of 2.9, and 7 rotatable bonds [4], this compound occupies a chemical space that balances lipophilicity and flexibility. It can serve as a benchmark compound in permeability and solubility assays when evaluating the impact of halogen substitution on ADME properties within a congeneric series [4] [5]. Comparative measurements of LogD7.4, aqueous solubility, and parallel artificial membrane permeability assay (PAMPA) permeability against the 2-fluorophenoxy analog would directly quantify the functional consequences of the Cl vs. F substitution [5].

Selectivity Profiling Against Carbonic Anhydrase Isoforms I, II, IX, and XII

The 3-substituted 2,4-oxazolidinedione scaffold has been shown to bind the catalytic zinc of CA II via the acidic ring nitrogen [1]. The N-phenylethyl substituent and the 4-chlorophenoxyacetyl group are predicted to extend into the isoform-specific rim of the active site, potentially differentiating between cytosolic (CA I, II) and tumor-associated (CA IX, XII) isoforms. Procurement of this compound for screening against a panel of all four CA isoforms (using stopped-flow CO2 hydration assays) would validate its selectivity fingerprint relative to the unsubstituted 2,4-oxazolidinedione core [1].

Quote Request

Request a Quote for 2-(4-chlorophenoxy)-N-[2-(2,4-dioxo-1,3-oxazolidin-3-yl)-1-phenylethyl]acetamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.